

1-Bromooctane-d4 CAS number and molecular structure.

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Compound of Interest

Compound Name: 1-Bromooctane-d4

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Technical Guide: 1-Bromooctane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromooctane-d4**, a deuterated analogue of **1-bromooctane**. The information presented herein is intended to support researchers and professionals in the fields of analytical chemistry, drug metabolism, and pharmacokinetic studies. This document details the compound's chemical identity, physical properties, a plausible synthetic route, and its primary application as an internal standard in quantitative mass spectrometry.

Core Compound Information

Chemical Identity:

• Systematic Name: 1-Bromo-3,3,4,4-tetradeuteriooctane

• Common Synonyms: 1-Bromooctane-d4, n-Octyl-d4 bromide

• CAS Number: 1219803-37-8[1]

Molecular Formula: C₈H₁₃D₄Br[2]

Molecular Weight: 197.15 g/mol [2]



Molecular Structure:

The molecular structure of **1-Bromooctane-d4** consists of an eight-carbon straight chain where four hydrogen atoms on the third and fourth carbons are replaced by deuterium.

- SMILES: [2H]C([2H])(CCBr)C([2H])([2H])CCCC[2]
- InChl Key: VMKOFRJSULQZRM-NZLXMSDQSA-N[2]

Physicochemical Properties

Quantitative data for **1-Bromooctane-d4** is not widely available. However, the physicochemical properties are expected to be very similar to its non-deuterated analogue, **1-bromooctane**. The key difference is the higher molecular weight due to the presence of deuterium.

Property	1-Bromooctane (Non-deuterated)	1-Bromooctane-d4	Source
CAS Number	111-83-1	1219803-37-8	[1][3]
Molecular Formula	C ₈ H ₁₇ Br	C ₈ H ₁₃ D ₄ Br	[2][3]
Molecular Weight	193.13 g/mol	197.15 g/mol	[2][3]
Appearance	Colorless liquid	Neat	[2][4]
Boiling Point	~200 °C	Not specified	[5]
Melting Point	-55 °C	Not specified	[5]
Density	~1.11 g/cm ³	Not specified	[5]
Solubility	Insoluble in water	Not specified	

Synthesis Protocol (Hypothetical)

A specific, published synthesis protocol for 1-Bromooctane-3,3,4,4-d4 is not readily available. However, a plausible route can be conceptualized based on the synthesis of the non-deuterated compound and known deuteration techniques. The synthesis would likely involve the bromination of a deuterated 1-octanol precursor.



Step 1: Synthesis of 1-Octanol-3,3,4,4-d4

This precursor could be synthesized via the reduction of a suitable carboxylic acid ester or ketone, such as ethyl oct-3-enoate, using a deuterium source like deuterium gas (D₂) with a catalyst, followed by reduction of the ester group.

Step 2: Bromination of 1-Octanol-3,3,4,4-d4

The deuterated alcohol would then be converted to the corresponding bromide. A common method is reaction with hydrobromic acid (HBr) and a dehydrating agent like sulfuric acid (H₂SO₄).

Reaction: C₄H₉CD₂CD₂CH₂CH₂OH + HBr → C₄H₉CD₂CD₂CH₂CH₂Br + H₂O

Detailed Methodology:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the deuterated 1-octanol.
- Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.
- Slowly add a 48% solution of hydrobromic acid to the mixture.
- Remove the flask from the ice bath and heat the mixture to reflux for approximately 6-8 hours.
- After reflux, allow the mixture to cool to room temperature. A biphasic mixture should be observed.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and purify the crude product by fractional distillation under reduced pressure to yield 1-Bromooctane-3,3,4,4-d4.



Applications in Research and Drug Development

The primary application of **1-Bromooctane-d4** is as an isotopically labeled internal standard for quantitative bioanalysis using mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[1]

In drug development, particularly in pharmacokinetic and drug metabolism studies, it is crucial to accurately measure the concentration of a drug or its metabolites in biological matrices like plasma, urine, or tissue homogenates. Deuterated standards are considered the "gold standard" for such applications.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Bioanalysis

This section provides a detailed, representative protocol for the use of a deuterated internal standard like **1-Bromooctane-d4** for the quantification of a hypothetical non-polar, small molecule analyte ("Analyte X") in human plasma.

- 1. Preparation of Stock and Working Solutions:
- Analyte X Stock Solution: Prepare a 1 mg/mL stock solution of Analyte X in methanol.
- Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of 1-Bromooctaned4 in methanol.
- Working Solutions: Serially dilute the stock solutions with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality controls. The IS working solution should be prepared at a concentration that provides a robust signal in the mass spectrometer (e.g., 100 ng/mL).
- 2. Preparation of Calibration Curve and Quality Control Samples:
- Spike blank human plasma with the Analyte X working solutions to create a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL).
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.



- 3. Sample Preparation (Protein Precipitation):
- Pipette 100 μ L of each calibration standard, QC sample, or study sample into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the IS working solution (100 ng/mL 1-Bromooctane-d4) to each tube, except for blank samples.
- Vortex mix for 10 seconds.
- Add 300 μL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex mix vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase starting composition (e.g., 80% water, 20% acetonitrile with 0.1% formic acid).
- 4. LC-MS/MS Analysis:
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reverse-phase column suitable for small molecule analysis.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 20% B to 95% B over 5 minutes).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.



- Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), likely in positive ion mode.
- MRM Transitions:
 - Analyte X: A specific precursor-to-product ion transition.
 - **1-Bromooctane-d4** (IS): A specific precursor-to-product ion transition (e.g., monitoring for the loss of the bromine atom or a fragment of the deuterated alkyl chain).
- 5. Data Analysis:
- Integrate the peak areas for both Analyte X and the IS.
- Calculate the ratio of the analyte peak area to the IS peak area.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of Analyte X in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Workflow for Using a Deuterated Internal Standard

The following diagram illustrates the rationale behind using a stable isotope-labeled internal standard in a quantitative bioanalytical workflow.



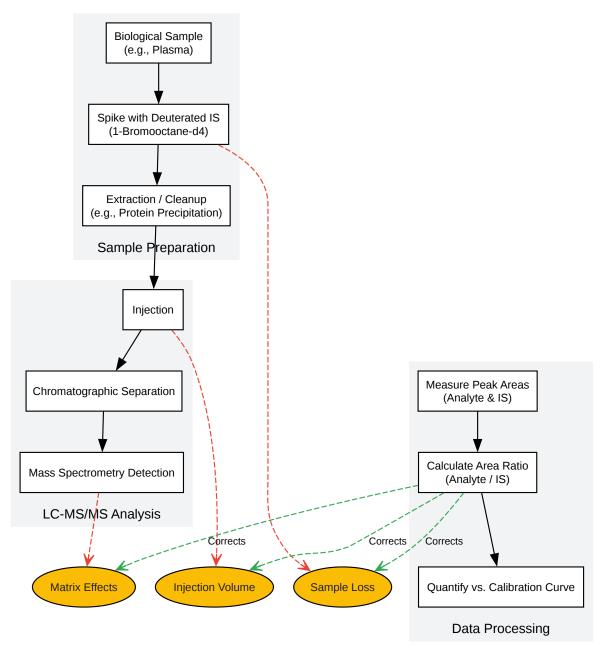


Diagram 1: Rationale for a Deuterated Internal Standard

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Caption: Rationale for using a deuterated internal standard.



Experimental Workflow Diagram

The following diagram outlines the key steps in a typical bioanalytical experiment using **1-Bromooctane-d4** as an internal standard.



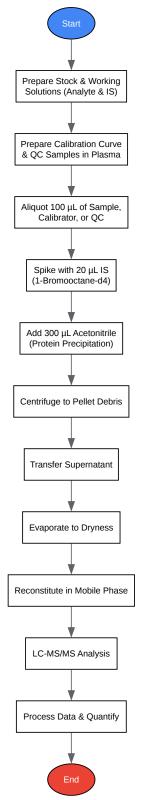


Diagram 2: Bioanalytical Experimental Workflow

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Caption: A typical bioanalytical experimental workflow.



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